N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
Description
N-[(2-Chlorophenyl)methyl]-N'-[(4-Hydroxyoxan-4-yl)methyl]ethanediamide is a synthetic amide derivative featuring two distinct substituents: a 2-chlorophenylmethyl group and a 4-hydroxyoxan-4-ylmethyl group. The ethanediamide backbone provides a planar, rigid structure conducive to hydrogen bonding via its amide functionalities. The 2-chlorophenyl group introduces aromaticity and electron-withdrawing effects, while the 4-hydroxyoxan (tetrahydropyran) moiety contributes polar hydroxyl and ether oxygen atoms, enhancing solubility in polar solvents .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c16-12-4-2-1-3-11(12)9-17-13(19)14(20)18-10-15(21)5-7-22-8-6-15/h1-4,21H,5-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWFQQZOSGCGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzylamine and 4-hydroxyoxan-4-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This binding can affect enzyme activity, molecular transport, and gene expression. Additionally, the compound may influence cellular processes by modulating ion channels and membrane permeability .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Chlorophenyl-Substituted Amides
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-Isoxazolidinone
- Structure: Isoxazolidinone core with 2-chlorophenylmethyl and dimethyl groups.
- Key Differences: The isoxazolidinone ring replaces the ethanediamide backbone, reducing hydrogen-bonding capacity. The dimethyl groups increase hydrophobicity compared to the hydroxyoxan substituent.
- Properties: Higher lipophilicity likely reduces water solubility relative to the target compound. No melting point data provided, but similar amides (e.g., N-substituted acetamides) exhibit melting points near 473–475 K .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Acetamide backbone with dichlorophenyl and pyrazolyl groups.
- Key Differences : Dichlorophenyl substitution enhances electron-withdrawing effects vs. 2-chlorophenyl. The pyrazolyl group introduces additional hydrogen-bonding sites.
- Properties : Melting point 473–475 K . Crystal structures reveal conformational flexibility (dihedral angles 44.5°–77.5° between aromatic rings), which may influence binding interactions.
N-[(4-Chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
- Structure : Ethanediamine backbone with chlorophenylmethyl, dimethyl, and pyridinyl groups.
- Key Differences : Amine groups (vs. amides) increase basicity and reduce hydrogen-bonding strength. The pyridinyl group enhances metal-coordination capacity.
- Applications : Ethylenediamine derivatives are common ligands in coordination chemistry and antitumor agents .
Urea Derivatives with Chlorophenyl Groups
Cumyluron (N-[(2-Chlorophenyl)methyl]-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Urea backbone with 2-chlorophenylmethyl and cumyl groups.
- Key Differences : Urea’s dual NH groups enable stronger hydrogen bonding than ethanediamide. The cumyl group adds steric bulk, reducing solubility.
- Applications : Registered herbicide, indicating the chlorophenyl-urea motif’s efficacy in agrochemistry .
Pencycuron (N-[(4-Chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea)
- Structure : Urea with 4-chlorophenylmethyl, cyclopentyl, and phenyl groups.
- Key Differences : 4-Chlorophenyl substitution alters electronic effects vs. 2-chlorophenyl. Cyclopentyl enhances lipophilicity.
- Applications : Commercial fungicide, highlighting urea-based chlorophenyl compounds’ versatility .
Conformational Analysis :
- Crystallographic data for dichlorophenyl acetamides reveal that substituents influence dihedral angles (44.5°–77.5°), affecting molecular packing and stability. The hydroxyoxan group in the target compound may promote intramolecular hydrogen bonding, reducing conformational flexibility vs. dimethyl or trichloromethyl substituents .
Biological Activity
N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorophenyl group and a hydroxyoxan moiety, which are crucial for its biological interactions.
Pharmacological Properties
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chlorophenyl group is often associated with enhanced activity against various bacteria and fungi.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Cytotoxicity : In vitro assays indicate that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential.
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Target Compound | 32 | Pseudomonas aeruginosa |
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects were assessed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values of 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) studies suggest that modifications to the chlorophenyl or hydroxyoxan groups can enhance biological activity.
- Synergistic Effects : When combined with other antimicrobial agents, this compound demonstrated synergistic effects, reducing MIC values significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
